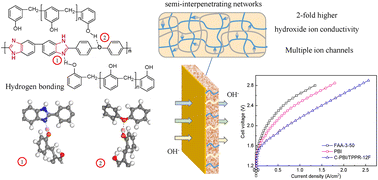Hydrogen bond-dominated polybenzimidazole semi-interpenetrating network membranes for alkaline water electrolysis†
Journal of Materials Chemistry A Pub Date: 2023-11-03 DOI: 10.1039/D3TA05159E
Abstract
Polybenzimidazole (PBI) membranes are considered promising for the energy field, but are restricted by their unsatisfactory ionic conductivity. Thermoplastic phenolic resins (TPPRs) bearing abundant hydroxyl polar groups can contribute to the ionic transport of the PBI membranes. Herein, the interaction of PBI with TPPR introduced abundant hydrogen bonds, forming a hydrogen-bond dominated PBI/TPPR membrane with multiple ion channels to facilitate OH– transport. Moreover, C-PBI/TPPR semi-interpenetrating network (C-PBI/TPPR-sIPNs) membranes with multi-anchored sites were obtained by further cross-linking, which improved the stability. Molecular dynamics (MD) and density functional theory (DFT) simulations further confirmed that the hydrogen bonds between PBI and TPPR resulted in the formation of multiple ion transport channels in the membrane, strengthening the vehicle and Grotthuss transport mechanisms. As a result, the hydroxide ion conductivity of the novel membrane increased by approximately 2 times, and the membrane exhibited good durability. More importantly, these novel membranes were successfully applied in alkaline water electrolysis. This study will inspire further investigations on the binding mode and ion transport mechanism of PBI with other hydroxyl-containing species.


Recommended Literature
- [1] Ion-exchange synthesis of a micro/mesoporous Zn2GeO4 photocatalyst at room temperature for photoreduction of CO2†
- [2] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [3] Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator
- [4] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [5] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [6] A one-dimensional supramolecular chain based on [H2V10O28]4− units decorated with 4-dimethylaminopyridinium ions: an experimental and theoretical characterization†
- [7] Anisotropic magnetoresistance and electronic features of the candidate topological compound praseodymium monobismuthide†
- [8] Front cover
- [9] Back cover
- [10] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†










